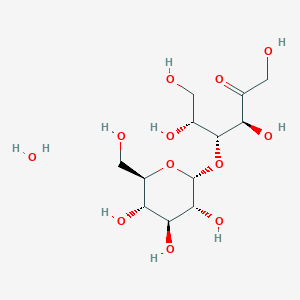

Maltulose monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Maltulose monohydrate, also known as 4-O-α-D-Glucopyranosyl-D-fructose monohydrate, is a disaccharide composed of glucose and fructose. It is a rare sugar found in small quantities in honey and certain starch hydrolysates. This compound is known for its sweetening properties, which are comparable to those of maltitol but less than those of sucrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maltulose monohydrate can be synthesized through the isomerization of maltose in an alkaline medium. This process involves the conversion of maltose syrup into maltulose syrup using an alkaline catalyst . Another method involves the use of a pressurized hot phosphate buffer to produce maltulose from maltose. The optimal conditions for this reaction include a temperature of 115°C and an average residence time of 10 minutes .

Industrial Production Methods

The industrial production of this compound involves the preparation of an aqueous maltulose solution with a concentration above 65% by weight. This solution is then concentrated to a dry matter ratio of more than 50% by weight. The concentrated solution is cooled to induce supersaturation, followed by controlled crystallization through cooling and stirring. The resulting this compound crystals are then separated, recovered, and dried .

Análisis De Reacciones Químicas

Types of Reactions

Maltulose monohydrate undergoes various chemical reactions, including isomerization and hydrolysis. The isomerization of maltose to maltulose is a key reaction, which can be catalyzed by alkali, metal, or enzymatic catalysts . Hydrolysis of maltulose can occur under acidic conditions, leading to the formation of glucose and fructose.

Common Reagents and Conditions

Common reagents used in the isomerization of maltose to maltulose include alkaline catalysts such as sodium hydroxide. The reaction conditions typically involve elevated temperatures and controlled pH levels to optimize the yield of maltulose .

Major Products

The major products formed from the isomerization of maltose include maltulose and other keto-disaccharides. Hydrolysis of maltulose results in the formation of glucose and fructose .

Aplicaciones Científicas De Investigación

Maltulose monohydrate has several scientific research applications across various fields:

Chemistry: It is used as a model compound for studying the isomerization and hydrolysis of disaccharides.

Mecanismo De Acción

Maltulose monohydrate exerts its effects primarily through its metabolism in the body. It is slowly digested and absorbed, leading to a gradual release of glucose and fructose into the bloodstream. This slow digestion helps in maintaining stable blood glucose levels and reducing insulin spikes . In bacteria, maltulose is utilized as an energy source, supporting bacterial growth and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Maltulose monohydrate is unique due to its specific isomerization process and its balanced sweetening properties. Unlike sucrose, maltulose has a lower glycemic index, making it a suitable alternative for diabetic-friendly foods. Its slow digestion and absorption also contribute to its unique metabolic effects, providing a steady release of energy .

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNLNTFVNSVIFH-OEFDZIMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 |

Source

|

| Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7957118.png)

![tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B7957135.png)

![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)

![6-Bromo-imidazo[1,2-a]pyrimidine HCl](/img/structure/B7957168.png)

![(1R,5S)-8-Azabicyclo[3.2.1]octane](/img/structure/B7957177.png)

![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester](/img/structure/B7957203.png)